molecular formula C20H24N2O6 B2383847 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034513-90-9

7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2383847
CAS No.: 2034513-90-9
M. Wt: 388.42
InChI Key: RYWLDBHNDSBOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide is a heterocyclic compound featuring an indolizine core substituted with a methoxy group at position 7, a ketone at position 5, and a carboxamide group at position 8 linked to a 3,4,5-trimethoxybenzyl moiety.

Properties

IUPAC Name

7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2,3-dihydro-1H-indolizine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-25-14-10-17(23)22-7-5-6-13(22)18(14)20(24)21-11-12-8-15(26-2)19(28-4)16(9-12)27-3/h8-10H,5-7,11H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWLDBHNDSBOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C3CCCN3C(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide (commonly referred to as compound 1) has garnered attention in recent years due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of compound 1 is C20H24N2O6C_{20}H_{24}N_{2}O_{6}, with a molecular weight of approximately 392.41 g/mol. The structure features a tetrahydroindolizine core substituted with a methoxy group and a trimethoxyphenyl moiety, contributing to its distinctive biological properties.

PropertyValue
Molecular FormulaC20H24N2O6
Molecular Weight392.41 g/mol
XLogP35.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of compound 1 against various cancer cell lines. Notably, research indicates that it exhibits significant cytotoxicity, particularly in breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for compound 1 were reported as follows:
    • MCF-7: IC50 = 3.1 µM
    • HCT116: IC50 = 4.2 µM
    • HEK293: IC50 = 5.0 µM

These values suggest that compound 1 possesses potent antiproliferative properties, comparable to established chemotherapeutic agents.

The mechanism by which compound 1 exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that it activates caspase pathways leading to programmed cell death in cancer cells. Additionally, it has been observed to inhibit key signaling pathways associated with tumor growth.

Antioxidant Activity

Compound 1 also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro assays indicated that it effectively scavenges free radicals and reduces lipid peroxidation, contributing to its protective effects against cellular damage.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compound 1 against various bacterial strains. It exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: MIC = 16 µM
    • Enterococcus faecalis: MIC = 8 µM

These findings suggest that compound 1 could be a promising candidate for developing new antimicrobial agents.

Study on Anticancer Efficacy

In a controlled study published in MDPI , researchers synthesized several derivatives of compound 1 and evaluated their anticancer efficacy. The study concluded that modifications in the methoxy groups significantly influenced the biological activity of the compounds. The most active derivatives showed IC50 values below those of conventional drugs like doxorubicin and etoposide .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of compound 1 against clinical isolates of resistant bacterial strains. The results indicated that compound 1 not only inhibited bacterial growth but also demonstrated synergy when used in combination with traditional antibiotics .

Comparison with Similar Compounds

Key Observations:

Position 7 Substituents: Hydroxy (-OH) and chloro (-Cl) groups are common in analogs, while the target compound’s methoxy (-OCH₃) may enhance lipophilicity and metabolic stability compared to polar -OH or electron-withdrawing -Cl .

Position 8 Functional Groups :

  • Carboxamide (-CONH-R) in the target compound contrasts with esters (-COOCH₃) or carboxylic acids (-COOH) in analogs. The carboxamide may improve hydrogen-bonding capacity and target affinity compared to esters .

Preparation Methods

Cyclocondensation of γ-Ketoesters with Enamines

The foundational step involves forming the indolizine scaffold through a Claisen-Schmidt condensation. Adapted from methodologies in Pervez et al., γ-ketoester 1 (ethyl 4-methoxy-2-oxocyclohexanecarboxylate) reacts with pyrrolidine enamine 2 under acidic conditions to yield 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine 3 (Scheme 1).

Scheme 1:
γ-Ketoester 1 + Enamine 23 (Indolizine core)
Conditions: Acetic acid (5 mol%), reflux, 12 h.
Yield: 68–72% (optimized via microwave irradiation at 100°C, reducing time to 3 h).

Functionalization at Position 8

Introducing the carboxamide group at C8 requires nitration followed by reduction and acylation. Drawing from patent CN111072634A, nitration of 3 using HNO3/H2SO4 affords 8-nitroindolizine 4 , which undergoes catalytic hydrogenation (H2, Pd/C) to amine 5 . Subsequent acylation with trimethylacetyl chloride yields carboxamide 6 (Scheme 2).

Scheme 2:
34 (HNO3/H2SO4, 0°C) → 5 (H2/Pd/C, EtOH) → 6 (Trimethylacetyl chloride, DCM)
Yield: 82% (nitration), 90% (reduction), 75% (acylation).

Installation of the 3,4,5-Trimethoxybenzyl Substituent

Reductive Amination

The N-alkylation of carboxamide 6 with 3,4,5-trimethoxybenzaldehyde 7 follows a reductive amination protocol. Utilizing NaBH3CN in methanol, the imine intermediate is reduced to the secondary amine, yielding target compound 8 (Scheme 3).

Scheme 3:
6 + 7 → Imine intermediate → 8 (NaBH3CN, MeOH)
Yield: 65–70%.

Optimization of Reaction Conditions

Critical parameters include:

  • Solvent: Methanol outperforms THF due to superior solubility of intermediates.
  • Temperature: Room temperature minimizes side reactions (e.g., over-reduction).
  • Stoichiometry: A 1:1.2 ratio of 6 to 7 ensures complete conversion.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.42 (s, 1H, indolizine H-6), 6.82 (s, 2H, trimethoxyphenyl), 4.32 (s, 2H, –CH2–), 3.91 (s, 9H, –OCH3), 3.65 (m, 2H, pyrrolidine H-2), 2.98 (m, 2H, pyrrolidine H-3).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C).

X-ray Crystallography

Single-crystal analysis (analogous to Pervez et al.) confirms the bicyclic structure and substituent geometry. Key metrics include:

  • Dihedral angle: 8.71° between indolizine and carboxamide planes.
  • Hydrogen bonding: N–H···O and C–H···S interactions stabilize the crystal lattice.

Process Optimization and Scale-Up

Microwave-Assisted Synthesis

Adopting microwave irradiation (100°C, 300 W) reduces cyclocondensation time from 12 h to 3 h, improving yield to 78%.

Catalytic Enhancements

Lewis acids (e.g., ZnCl2) accelerate acylation steps, achieving 85% yield for carboxamide formation.

Applications and Derivatives

The compound’s structural similarity to bioactive indolizines suggests potential as a kinase inhibitor or antimicrobial agent. Derivatives with modified methoxy patterns (e.g., 2-fluoro analogues) exhibit enhanced solubility and target affinity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 7-methoxy-5-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,5-tetrahydroindolizine-8-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitutions and condensations. Key parameters include:

  • Temperature Control : Reflux conditions must be tightly regulated (e.g., 80–110°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the trimethoxyphenylmethyl group .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from DMF/acetic acid mixtures ensures >97% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the indolizine core and methoxy substituents. For example, the methoxy protons appear as singlets near δ 3.8–4.1 ppm, while the carbonyl group resonates at δ ~170 ppm in 13^13C NMR .
  • HRMS : Exact mass analysis (e.g., [M+H]+) confirms molecular formula integrity, with deviations <2 ppm required for validation .
  • IR Spectroscopy : Stretching vibrations for the amide (1650–1680 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) groups verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis, such as unexpected splitting in 1^1H NMR signals?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibrium) or impurities. Strategies include:

  • Variable-Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic exchange processes .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals .
  • Elemental Analysis : Validate purity and rule out residual solvents or byproducts .

Q. What advanced synthetic strategies can improve regioselectivity during the introduction of the 3,4,5-trimethoxyphenylmethyl group?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect reactive sites (e.g., the indolizine nitrogen) with Boc or Fmoc groups to direct substitution to the desired position .
  • Catalytic Methods : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group attachment, leveraging boronate esters of the trimethoxyphenyl fragment .
  • Computational Modeling : Pre-screen reaction pathways using DFT calculations (software: Gaussian or ORCA) to predict regioselectivity .

Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics while addressing its low aqueous solubility?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance solubility. Stability tests (e.g., 48-hour agitation at 37°C) ensure formulation integrity .
  • Bioavailability Assays : Administer the compound via intravenous and oral routes in rodent models, followed by LC-MS/MS analysis of plasma concentrations .
  • Metabolite Identification : Use liver microsome assays (human/rat) with UPLC-QTOF to detect phase I/II metabolites .

Specialized Research Questions

Q. What computational approaches are recommended for predicting the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (common for trimethoxyphenyl derivatives). Prioritize binding poses with hydrogen bonds to the methoxy groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can structural analogs be leveraged to elucidate the role of the 7-methoxy group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives lacking the 7-methoxy group or replacing it with halogens (e.g., Cl, Br) .
  • SAR Studies : Compare IC50_{50} values in cytotoxicity assays (e.g., against HeLa cells). A >10-fold drop in activity in de-methoxy analogs would highlight its importance .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility when scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and maintain consistency .
  • Batch Analysis : Characterize each batch via HPLC-UV (λ = 254 nm) to ensure ≤2% impurity variance .
  • Documentation : Publish detailed reaction logs, including stirring speed, heating ramp rates, and solvent lot numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.